molecular formula C13H18O B8815366 3-[4-(2-Methylpropyl)phenyl]propanal CAS No. 40764-03-2

3-[4-(2-Methylpropyl)phenyl]propanal

Cat. No.: B8815366
CAS No.: 40764-03-2
M. Wt: 190.28 g/mol
InChI Key: NSBVUMUHYMLXLM-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]propanal (CAS: 40764-03-2) is an aromatic aldehyde with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Key physical properties include:

  • Density: 0.941 g/cm³
  • Boiling point: 273.27°C at 760 mmHg
  • Flash point: 122.91°C
  • Solubility: Not explicitly reported, but aldehydes of similar structure are typically soluble in organic solvents like ethanol or ether .

The compound is synthesized via the functionalization of isobutyl styrene, though current methods yield only 11% efficiency . Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

CAS No.

40764-03-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]propanal

InChI

InChI=1S/C13H18O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-9,11H,3-4,10H2,1-2H3

InChI Key

NSBVUMUHYMLXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-[4-(2-Methylpropyl)phenyl]propanoate
  • Molecular formula : C₁₆H₂₂O₂
  • Key differences : Replaces the aldehyde (-CHO) with an ester (-COOEt).
  • Reactivity : Esters are less reactive toward nucleophiles but offer stability under acidic/basic conditions.
  • Applications : Used as intermediates in drug synthesis (e.g., ibuprofen derivatives) .
[4-(2-Methylpropyl)phenyl]methanesulfonyl Chloride
  • Molecular formula : C₁₂H₁₅ClO₂S
  • Key differences : Contains a sulfonyl chloride (-SO₂Cl) group.
  • Reactivity : Highly reactive in nucleophilic substitutions; used to introduce sulfonate groups.
  • Applications : Precursor for surfactants or bioactive molecules .
Fenpropimorph
  • Molecular formula: C₂₀H₃₁NO
  • Structure : Features a morpholine ring and tert-butylphenyl group.
  • Key differences : Bulkier substituents and heterocyclic moiety.
  • Applications : Commercial fungicide with systemic activity .

Physical and Chemical Properties Comparison

Property 3-[4-(2-Methylpropyl)phenyl]propanal Ethyl 2-[4-(2-Methylpropyl)phenyl]propanoate Fenpropimorph
Molecular weight 190.28 g/mol 246.34 g/mol 301.47 g/mol
Boiling point 273.27°C Not reported Decomposes before boiling
Reactivity High (aldehyde) Moderate (ester) Low (tertiary amine)
Applications Synthetic intermediate Pharmaceutical precursor Agricultural fungicide

Notes:

  • Fenpropimorph’s higher molecular weight correlates with lower volatility compared to the aldehyde .
  • Sulfonyl chlorides (e.g., [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride) exhibit higher boiling points due to polar functional groups, though exact data is unavailable .

Q & A

Basic: What are the common synthetic routes for 3-[4-(2-Methylpropyl)phenyl]propanal, and how do their yields compare?

Methodological Answer:
The primary synthesis routes involve functionalizing isobutyl-substituted aromatic precursors. For example:

  • Hydroformylation of isobutylstyrene yields this compound but with low efficiency (~11%) due to competing side reactions and regioselectivity challenges .
  • Oxidation of 2-(4-isobutylphenyl)-1-propanol (a positional isomer derivative) achieves higher yields (~93%) but requires precise control of oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation .

Key Considerations:

  • Positional isomerism (e.g., 2- vs. 3-substituted propanal) must be confirmed via NMR or X-ray crystallography.
  • Catalytic systems (e.g., Rh or Co catalysts for hydroformylation) can influence regioselectivity and yield .

Advanced: How can researchers address low yields in the hydroformylation of isobutylstyrene to synthesize this compound?

Methodological Answer:

  • Catalyst Optimization: Use Rh-based catalysts with chiral ligands to enhance regioselectivity toward the aldehyde group. Biphasic systems (e.g., water-organic solvents) may reduce side reactions .
  • Reaction Engineering: High-pressure FTIR or inline NMR can monitor intermediate formation and adjust CO/H₂ ratios dynamically.
  • Alternative Routes: Explore cross-coupling strategies (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 4-isobutylphenylboronic acid) to construct the aromatic core before introducing the propanal moiety .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde protons (δ 9.5–10 ppm). Compare with computational predictions (e.g., DFT) to resolve ambiguities .
    • 2D NMR (COSY, HSQC): Confirm connectivity between the isobutyl group and the propanal chain.
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 205.16) and fragmentation patterns.
  • IR Spectroscopy: Detect aldehyde C=O stretching (~1720 cm⁻¹) and aromatic C-H bending modes .

Advanced: What strategies resolve contradictions in NMR data between predicted and observed spectra for this compound?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C or ²H labels at the aldehyde position to track signal splitting and confirm assignments.
  • Dynamic NMR Studies: Investigate rotational barriers in the isobutyl group, which may cause signal broadening at room temperature.
  • Computational Validation: Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., with Gaussian or ORCA software) and compare with experimental data .

Advanced: How can computational chemistry predict the biological activity of this compound compared to structural analogs like ibuprofen?

Methodological Answer:

  • Molecular Docking: Model interactions with cyclooxygenase (COX) enzymes using AutoDock Vina. Compare binding affinities of the propanal derivative with ibuprofen’s carboxylate group .
  • QSAR Modeling: Train models on datasets of anti-inflammatory aldehydes to predict IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond acceptor counts.
  • Metabolic Pathway Analysis: Use tools like MetaCore to assess potential toxicity from aldehyde dehydrogenase-mediated oxidation .

Basic: What are the primary research applications of this compound in fragrance or agrochemical industries?

Methodological Answer:

  • Fragrance Chemistry: The compound’s aldehyde group contributes to green, citrus-like notes. Safety evaluations follow RIFM criteria, including dermal sensitization assays (e.g., LLNA) and metabolic stability studies .
  • Agrochemical Intermediates: It may serve as a precursor for pesticides (e.g., fenpropimorph analogs) via reductive amination or condensation reactions .

Advanced: What methodological considerations are crucial for assessing dermal sensitization potential in fragrance applications?

Methodological Answer:

  • In Chemico Assays: Use the Direct Peptide Reactivity Assay (DPRA) to quantify cysteine/proline reactivity, predicting electrophilic potential .
  • In Vitro Models: Keratinocyte (HaCaT) cytokine profiling (e.g., IL-18 release) identifies pro-inflammatory responses.
  • Structural Alerts: Compare with known sensitizers (e.g., cinnamaldehyde) using tools like DEREK Nexus to flag structural motifs .

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